dodoviscin H
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Overview
Description
Dodoviscin H is an organic compound with the chemical name (-)-5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methyl-2-buten-1-yl)phenyl]-3-methoxy-4H-1-benzopyran-4-one. It is a yellow powder with a molecular formula of C26H30O7 and a molecular weight of 454.5122 g/mol . This compound is primarily used as an intermediate in organic synthesis and in the production of organic dyes .
Scientific Research Applications
Dodoviscin H has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: It is used in the production of organic dyes and other industrial chemicals.
Mechanism of Action
Target of Action
Dodoviscin H is known to promote adipocyte differentiation, as characterized by increased triglyceride levels in 3T3L1 cells . Adipocytes are cells that primarily compose adipose tissue, specialized in storing energy as fat. Therefore, the primary target of this compound is the adipocytes.
Mode of Action
It is known to promote adipocyte differentiation . Differentiation is a cellular process that involves the specialization of a cell for a specific function. In this case, this compound promotes the transformation of pre-adipocytes (precursor cells) into mature adipocytes, which are capable of storing fat in the form of triglycerides.
Biochemical Pathways
The promotion of adipocyte differentiation suggests that it may influence pathways related to lipid metabolism and adipogenesis .
Pharmacokinetics
It is soluble in various organic solvents, suggesting it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the promotion of adipocyte differentiation, leading to increased levels of triglycerides in 3T3L1 cells . This suggests that this compound could potentially be used in the treatment of conditions related to lipid metabolism or adipose tissue.
Action Environment
Like many other compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
The safety data sheet for Dodoviscin H suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .
Biochemical Analysis
Cellular Effects
Dodoviscin H has been shown to influence cell function by promoting adipocyte differentiation This process involves the transformation of pre-adipocytes into adipocytes, which are cells specialized in storing energy as fat
Molecular Mechanism
Preparation Methods
Dodoviscin H is typically synthesized through a series of chemical reactions. One common method involves the iodination reaction of sodium sulfite followed by the vinylation reaction of sodium sulfide . The industrial production of this compound involves these reactions under controlled conditions to ensure high purity and yield. The compound is usually stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Dodoviscin H undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Halogenation reactions can be performed using halogenating agents like chlorine or bromine.
Hydrolysis: Acidic or basic hydrolysis can be used to break down this compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Comparison with Similar Compounds
Dodoviscin H is part of a series of isoprenylated flavonol derivatives, which include compounds like Dodoviscin A, Dodoviscin B, Dodoviscin C, Dodoviscin D, Dodoviscin E, Dodoviscin F, Dodoviscin G, Dodoviscin I, and Dodoviscin J . These compounds share similar structural features but differ in their specific functional groups and substructures. This structural diversity leads to variations in their physicochemical properties, bioactivity, and pharmacological effects .
This compound stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its specific biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-14(2)5-7-16-9-18(10-17(23(16)30)8-6-15(3)13-27)25-26(32-4)24(31)22-20(29)11-19(28)12-21(22)33-25/h5,9-12,15,27-30H,6-8,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUDTARIJQVMAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)CC=C(C)C)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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